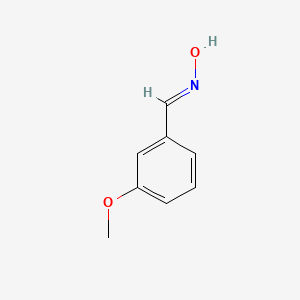
Methyl 2-(4-cyanophenyl)-2-oxoacetate
Übersicht
Beschreibung
Methyl 2-(4-cyanophenyl)-2-oxoacetate is an organic compound with a molecular formula of C11H9NO3 It is characterized by the presence of a cyano group (-CN) attached to a phenyl ring, which is further connected to an oxoacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-(4-cyanophenyl)-2-oxoacetate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with 4-cyanobenzaldehyde in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) at room temperature with constant stirring . This reaction follows the Morita-Baylis-Hillman reaction scheme, which is known for forming carbon-carbon bonds in a highly efficient manner.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The choice of solvent and catalyst can also be adjusted to improve yield and purity. For example, using a solvent like methanol and a catalyst like triethylamine can enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(4-cyanophenyl)-2-oxoacetate undergoes various chemical reactions, including:
Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions, forming new carbon-nitrogen bonds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups onto the aromatic ring.
Common Reagents and Conditions
Nucleophilic Addition: Reagents like hydrazine or hydroxylamine can be used under mild conditions to form hydrazones or oximes.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products Formed
Hydrazones and Oximes: Formed through nucleophilic addition reactions.
Amines: Produced via reduction reactions.
Substituted Aromatics: Resulting from electrophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-cyanophenyl)-2-oxoacetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 2-(4-cyanophenyl)-2-oxoacetate involves its interaction with various molecular targets. The cyano group can act as a nucleophile, participating in reactions that form new carbon-nitrogen bonds. The oxoacetate moiety can undergo nucleophilic addition reactions, leading to the formation of hydrazones, oximes, and other derivatives. These reactions can modulate the activity of enzymes and other proteins, influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(4-cyanophenyl)-2-oxoacetate can be compared with other similar compounds such as:
Methyl 2-(4-nitrophenyl)-2-oxoacetate: Similar structure but with a nitro group instead of a cyano group, leading to different reactivity and applications.
Ethyl 2-(4-cyanophenyl)-2-oxoacetate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its physical properties and reactivity.
Methyl 2-(4-cyanophenyl)-2-hydroxyacetate:
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
methyl 2-(4-cyanophenyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c1-14-10(13)9(12)8-4-2-7(6-11)3-5-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQCCRZZQODRJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(4,6-Dimethylpyridin-2-yl)methyl]azepane](/img/structure/B3270482.png)





